molecular formula C8H8N2O B053984 4-Methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 122379-63-9

4-Methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B053984
CAS No.: 122379-63-9
M. Wt: 148.16 g/mol
InChI Key: DNIKOOPKCLWWPO-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol This compound features a pyrrole ring fused to a pyridine ring, with a methoxy group attached to the fourth position of the pyrrole ring

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound is a solid

Result of Action

In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound is a solid , which suggests that it may be stable under a variety of environmental conditions

Biochemical Analysis

Biochemical Properties

4-Methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The inhibition of these receptors can lead to the suppression of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell proliferation and survival . The interaction between this compound and FGFRs is primarily through binding to the ATP-binding pocket of the receptor, thereby preventing its activation.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly breast cancer cells . It achieves this by disrupting the FGFR signaling pathway, leading to reduced cell proliferation and increased cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FGFRs, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that promote cell growth and survival. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can sustain its inhibitory effects on FGFRs, leading to prolonged suppression of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and off-target interactions. Studies have identified a therapeutic window where this compound exerts its beneficial effects without causing harm to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that can be excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, the compound can localize to different cellular compartments, where it exerts its biological effects. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can localize to the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its function and activity. The localization of this compound within cells is essential for its role in modulating cellular processes and signaling pathways .

Preparation Methods

The synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 4-methoxyaniline and 2,3-dichloropyridine as starting materials. The reaction proceeds through a nucleophilic aromatic substitution followed by cyclization to form the desired product .

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. detailed industrial processes are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

4-Methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

4-Methoxy-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, particularly its potential as an FGFR inhibitor.

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-5-10-8-6(7)2-4-9-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIKOOPKCLWWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459710
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122379-63-9
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 4-chloro-1H-pyrrolo[2,3-b]pyridine [2.3 g, Reference Example 64] in a stainless steel pressure vessel was added sodium hydroxide (2 g), and methanol (40 mL). The pressure vessel was sealed and heated at 170° C. for 4 hours. After cooling, water (100 mL) was added and the mixture was neutralised by addition of excess solid carbon dioxide pellets (30 g). After concentration to a slurry and filtration, the residue was washed twice with water (5 mL) to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine as a solid. To a mixture of 4-methoxy-1H-pyrrolo[2,3-b]pyridine (5.85 g) in toluene (150 mL) and water (150 mL) was added potassium hydroxide pellets (2.5 g), 4-methylbenzene sulfonyl chloride (7.53 g) and tetra-n-butyl ammonium hydrogen sulfate (0.02 g). This mixture was stirred at room temperature for 20 hours then extracted four times with ethyl acetate (100 mL). The combined organic extracts were concentrated and then subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and heptane (35:65, v/v) to afford the title compound as a white solid.
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2.3 g
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2 g
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40 mL
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100 mL
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Synthesis routes and methods II

Procedure details

4-methoxy-7-azaindole 20 was prepared by reacting 4-chloro-7-azaindole 24 (prepared as described in Example 9) with sodium hydroxide in methanol as described by Girgis, N. et.al., J. Heterocyclic. Chem. 1989, 26:317-325.
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Heterocyclic
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Synthesis routes and methods III

Procedure details

A solution of sodium hydroxide (11 g) in methanol (250 mL) was stirred with 4-chloro-1H-pyrrolo[2,3-b]pyridine (step 2)(12.2 g, 80 mmol) at 140° C. in a sealed reactor for 16 hr. After being cooled to ambient temperature the mixture was concentrated and residue was slurred in water (100 mL) for one hour. The solid was collected by suction filtration and washed to neutrality with water. After being dried to constant weight, 6.5 g of 4-methoxy-7-azaindole was obtained as a tan solid; MS (m/z) 149 (M+H).
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11 g
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12.2 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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4-Methoxy-1H-pyrrolo[2,3-b]pyridine
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4-Methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-Methoxy-1H-pyrrolo[2,3-b]pyridine

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